(3-Nitrobenzyl)hydrazine
Overview
Description
(3-Nitrobenzyl)hydrazine is an organic compound with the molecular formula C7H9N3O2 It is characterized by the presence of a nitro group (-NO2) attached to the benzyl ring and a hydrazine group (-NH-NH2) attached to the benzyl carbon
Mechanism of Action
Target of Action
(3-Nitrobenzyl)hydrazine is a chemical compound that primarily targets organic nitro compounds . It interacts with these compounds, leading to various transformations that are of great importance for the chemical industry .
Mode of Action
The mode of action of this compound involves reductive transformations of organic nitro compounds . Upon irradiation with light, compounds functionalized with o-nitrobenzyl alcohols are converted to aldehyde functionalities, which rapidly react with hydrazine functionalized compounds to form synthetic scaffolds . This interaction results in the formation of amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the reductive transformations of organic nitro compounds . The compound’s action leads to the formation of various products, such as amines, which are among the most important compounds used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and superficially active surfactants .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. For instance, 3-nitrophenylhydrazine has been evaluated for its use in the analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry .
Result of Action
The result of the action of this compound is the formation of various products through the reductive transformation of organic nitro compounds . These products include amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, and cyclization products .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . For instance, the compound shows high activity in the hydrogenation of nitrobenzene in aqueous solutions of hydrazine hydrate at 70-90°C under the action of visible light . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Nitrobenzyl)hydrazine can be synthesized through the reaction of 3-nitrobenzyl chloride with hydrazine hydrate in the presence of a base such as potassium carbonate. The reaction is typically carried out in ethanol at a temperature of around 45°C for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen in the presence of a catalyst or hydrazine hydrate.
Substitution: The nitro group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or hydrazine hydrate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Oxidation: Azides and other nitrogen-containing compounds.
Scientific Research Applications
(3-Nitrobenzyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Benzylhydrazine: Lacks the nitro group, making it less reactive in certain substitution reactions.
(4-Nitrobenzyl)hydrazine: Similar structure but with the nitro group in the para position, affecting its reactivity and applications.
Phenylhydrazine: Contains a phenyl group instead of a benzyl group, leading to different chemical properties and reactivity.
Uniqueness: (3-Nitrobenzyl)hydrazine is unique due to the presence of both the nitro and hydrazine groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(3-nitrophenyl)methylhydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-9-5-6-2-1-3-7(4-6)10(11)12/h1-4,9H,5,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLKAHYGKLRXON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608265 | |
Record name | [(3-Nitrophenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51421-22-8 | |
Record name | [(3-Nitrophenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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